molecular formula C17H14N2O7 B5002784 [4-(2-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl acetate

[4-(2-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl acetate

Cat. No. B5002784
M. Wt: 358.3 g/mol
InChI Key: GYIMIFULGNCXBQ-UHFFFAOYSA-N
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Description

The compound appears to contain a nitrophenyl group, which is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It also seems to contain an acetate group, which is often used in organic chemistry as a reagent for acetylations .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. Nitrophenol, for example, is an intermediate in the synthesis of paracetamol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Nitrophenol, for example, is a slightly yellow, crystalline material, moderately toxic .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, nitrophenol is used as a precursor for the preparation of phenetidine and acetophenetidine, indicators, and raw materials for fungicides .

Safety and Hazards

As with any chemical compound, handling “[4-(2-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl acetate” would require appropriate safety measures. Nitrophenols, for example, are known to be poisonous .

properties

IUPAC Name

[2-(2-nitrophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O7/c1-9(20)25-8-17-7-6-12(26-17)13-14(17)16(22)18(15(13)21)10-4-2-3-5-11(10)19(23)24/h2-7,12-14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIMIFULGNCXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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